2-Thiono-4,6-dimethyltetrahydropyrimidin
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Overview
Description
4,6-Dimethyl-2(1H)-pyrimidinethione is a heterocyclic compound with the molecular formula C6H8N2S It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 6 positions and a thione group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2(1H)-pyrimidinethione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dimethyl-2-hydroxypyrimidine with phosphorus pentasulfide (P2S5) can yield 4,6-Dimethyl-2(1H)-pyrimidinethione. The reaction typically occurs in an inert solvent such as toluene or xylene, under reflux conditions.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-2(1H)-pyrimidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2(1H)-pyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to yield 4,6-dimethyl-2(1H)-pyrimidinol.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 4,6-Dimethyl-2(1H)-pyrimidinesulfoxide or 4,6-Dimethyl-2(1H)-pyrimidinesulfone.
Reduction: 4,6-Dimethyl-2(1H)-pyrimidinol.
Substitution: Various substituted pyrimidinethione derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Dimethyl-2(1H)-pyrimidinethione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with nucleic acid synthesis or function, contributing to its antimicrobial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a thione group.
4,6-Dimethyl-2-pyrimidinol: The reduced form of 4,6-Dimethyl-2(1H)-pyrimidinethione.
4,6-Dimethyl-2-pyrimidinesulfoxide: The oxidized form of 4,6-Dimethyl-2(1H)-pyrimidinethione.
Uniqueness
4,6-Dimethyl-2(1H)-pyrimidinethione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its hydroxyl and sulfoxide analogs, which have different chemical and biological properties.
Properties
Molecular Formula |
C6H12N2S |
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Molecular Weight |
144.24 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
CYAIPFCCRKIPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=S)N1)C |
Origin of Product |
United States |
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